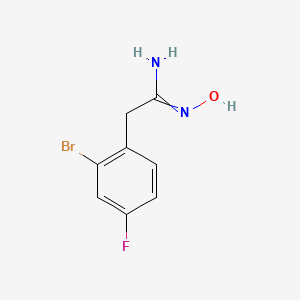
2-(2-bromo-4-fluorophenyl)-N'-hydroxyethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-fluorophenyl)-N’-hydroxyethanimidamide is an organic compound with a molecular formula of C8H7BrFN2O. This compound is of interest due to its unique chemical structure, which includes both bromine and fluorine atoms attached to a phenyl ring, as well as a hydroxyethanimidamide group. These features make it a valuable compound for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-fluorophenyl)-N’-hydroxyethanimidamide typically involves the reaction of 2-bromo-4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with hydroxylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-fluorophenyl)-N’-hydroxyethanimidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyethanimidamide group can be oxidized to form corresponding oximes or nitriles.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted phenyl derivatives, oximes, nitriles, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-bromo-4-fluorophenyl)-N’-hydroxyethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-fluorophenyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The hydroxyethanimidamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-fluorophenylacetonitrile
- 2-bromo-4-fluorophenol
- 2-bromo-4-fluoroacetophenone
Uniqueness
Compared to similar compounds, 2-(2-bromo-4-fluorophenyl)-N’-hydroxyethanimidamide is unique due to the presence of the hydroxyethanimidamide group, which imparts distinct chemical and biological properties. This group allows for additional interactions and reactivity, making the compound versatile for various applications.
Properties
Molecular Formula |
C8H8BrFN2O |
|---|---|
Molecular Weight |
247.06 g/mol |
IUPAC Name |
2-(2-bromo-4-fluorophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H8BrFN2O/c9-7-4-6(10)2-1-5(7)3-8(11)12-13/h1-2,4,13H,3H2,(H2,11,12) |
InChI Key |
WUUPIDGAIHBRIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



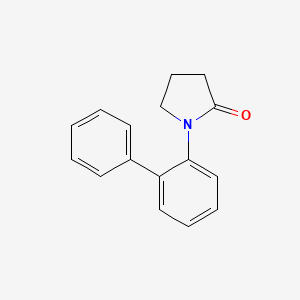
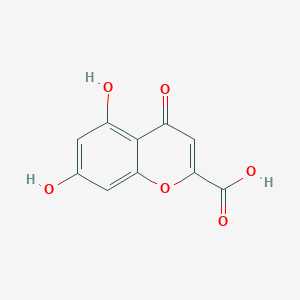
![2-Methoxy-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)aniline](/img/structure/B13697960.png)
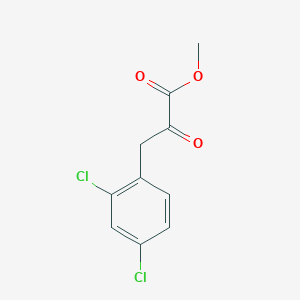
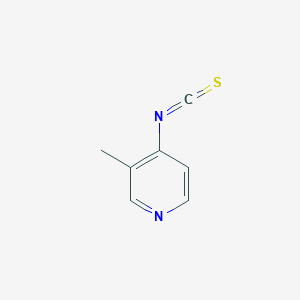
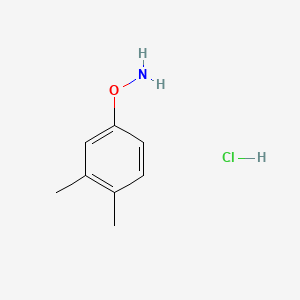
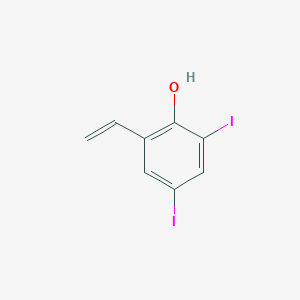

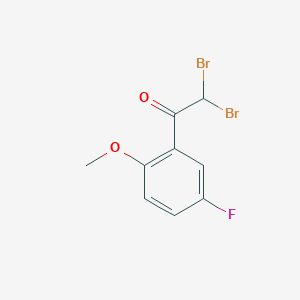
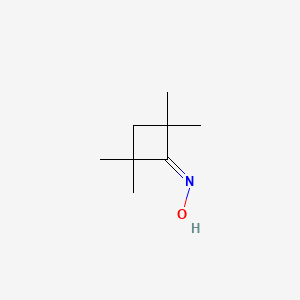

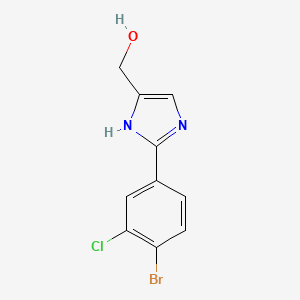
![1-Cyclohexyl-1-[(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-phenylurea](/img/structure/B13698026.png)
